1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-(2-chloro-6-fluorophenyl)methylidene]-5-methyl-1H-1,2,3-triazole-4-carbohydrazide
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Overview
Description
- This compound is a hybrid structure combining features from both 1,2,5-oxadiazole and 1,3,4-oxadiazole rings.
- It was obtained by the nitration of 3-amino-4-(5-amino-1,3,4-oxadiazol-2-yl)furazan with 100% nitric acid .
- The presence of extensive hydrogen-bonding interactions has been observed in its crystal structures.
- Notably, several energetic derivatives of this compound have been prepared and characterized.
Preparation Methods
- The synthetic route involves nitration of the precursor compound, followed by further derivatization.
- Reaction conditions and industrial production methods may vary, but the initial nitration step is crucial.
Chemical Reactions Analysis
- The compound may undergo various reactions, including oxidation, reduction, and substitution.
- Common reagents and conditions depend on the specific transformation.
- Major products formed during these reactions need further investigation.
Scientific Research Applications
- In chemistry: Potential as an energetic material due to its unique structure .
- In biology: Possible applications in drug design or bioactive compounds.
- In medicine: Investigate its pharmacological properties and potential therapeutic uses.
- In industry: Explore its role in propellants, explosives, or other high-energy materials.
Mechanism of Action
- The exact mechanism remains to be fully elucidated.
- Molecular targets and pathways involved require further research.
Comparison with Similar Compounds
- Similar compounds include other oxadiazoles and related energetic materials.
- Highlight the uniqueness of this compound in terms of structure and properties.
Remember that this compound’s potential applications and mechanisms are still subjects of ongoing research
Properties
Molecular Formula |
C13H10ClFN8O2 |
---|---|
Molecular Weight |
364.72 g/mol |
IUPAC Name |
1-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-(2-chloro-6-fluorophenyl)methylideneamino]-5-methyltriazole-4-carboxamide |
InChI |
InChI=1S/C13H10ClFN8O2/c1-6-10(18-22-23(6)12-11(16)20-25-21-12)13(24)19-17-5-7-8(14)3-2-4-9(7)15/h2-5H,1H3,(H2,16,20)(H,19,24)/b17-5+ |
InChI Key |
HVRQOQIKAIGJAW-YAXRCOADSA-N |
Isomeric SMILES |
CC1=C(N=NN1C2=NON=C2N)C(=O)N/N=C/C3=C(C=CC=C3Cl)F |
Canonical SMILES |
CC1=C(N=NN1C2=NON=C2N)C(=O)NN=CC3=C(C=CC=C3Cl)F |
Origin of Product |
United States |
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